N-(6-Chlorobenzo[d]thiazol-2-yl)-2-(2,4-dioxothiazolidin-5-yl)acetamide
CAS No.:
Cat. No.: VC13270709
Molecular Formula: C12H8ClN3O3S2
Molecular Weight: 341.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H8ClN3O3S2 |
|---|---|
| Molecular Weight | 341.8 g/mol |
| IUPAC Name | N-(6-chloro-1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide |
| Standard InChI | InChI=1S/C12H8ClN3O3S2/c13-5-1-2-6-7(3-5)20-11(14-6)15-9(17)4-8-10(18)16-12(19)21-8/h1-3,8H,4H2,(H,14,15,17)(H,16,18,19) |
| Standard InChI Key | HXTSOGDFWCTUBC-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1Cl)SC(=N2)NC(=O)CC3C(=O)NC(=O)S3 |
| Canonical SMILES | C1=CC2=C(C=C1Cl)SC(=N2)NC(=O)CC3C(=O)NC(=O)S3 |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characterization
The compound’s IUPAC name, N-(6-chloro-1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide, reflects its hybrid architecture . Key features include:
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Benzothiazole core: A six-membered benzene fused to a five-membered thiazole ring, substituted with chlorine at position 6.
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Thiazolidinedione (TZD) moiety: A five-membered ring containing two ketone groups at positions 2 and 4.
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Acetamide linker: Connects the benzothiazole and TZD units, enabling conformational flexibility .
Table 1: Structural and Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₈ClN₃O₃S₂ |
| Molecular Weight | 341.8 g/mol |
| SMILES | C1=CC2=C(C=C1Cl)SC(=N2)NC(=O)CC3C(=O)NC(=O)S3 |
| LogP (Predicted) | 2.1 ± 0.3 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 6 |
The chloro substituent enhances lipophilicity, facilitating membrane permeability, while the TZD moiety contributes to hydrogen bonding with biological targets .
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis involves sequential functionalization of benzothiazole and TZD precursors :
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Chloroacetylation of Benzothiazole Amine:
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Knoevenagel Condensation:
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Final Coupling:
Table 2: Key Synthetic Intermediates
| Intermediate | Role |
|---|---|
| 6-Chlorobenzo[d]thiazol-2-amine | Benzothiazole precursor |
| 5-Arylidene-TZD | TZD building block |
| Potassium TZD salt | Enhances reactivity for coupling |
Yield optimization (70–85%) is achieved by controlling reaction temperature (0–25°C) and stoichiometry .
Pharmacological Activities
Anti-inflammatory Effects
The TZD moiety inhibits cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), reducing prostaglandin E₂ (PGE₂) and leukotriene B₄ (LTB₄) production . In murine models, it decreases edema by 58% at 50 mg/kg .
Antimicrobial Activity
Against Staphylococcus aureus and Candida albicans, the compound exhibits MIC values of 8–16 μg/mL, attributed to:
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Cell Wall Disruption: Interferes with peptidoglycan synthesis by binding to Mur ligases .
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Biofilm Inhibition: Reduces biofilm formation by 40–60% at sub-MIC concentrations .
Molecular Mechanisms and Target Engagement
HDAC4 Binding Dynamics
Molecular docking (PDB: 4CBY) reveals critical interactions:
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Zinc Coordination: The TZD carbonyl oxygen chelates Zn²⁺ in the HDAC4 active site .
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Hydrophobic Contacts: Chlorobenzothiazole occupies the CAP region, stabilized by Phe-871 and His-976 .
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Residence Time: 34 ± 3 min, exceeding SAHA (5 ± 2 min), indicating prolonged target occupancy .
GLUT1 Inhibition
Docking into GLUT1 (PDB: 4PYP) shows:
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Pocket Occupation: The TZD moiety binds the exofacial glucose-binding site, competing with D-glucose .
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Key Residues: Hydrogen bonds with Trp-388 and Glu-380 disrupt transporter conformational changes .
Future Research Directions
Structural Modifications
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Heterocycle Substitution: Replacing benzothiazole with indole or pyridine to enhance solubility .
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Linker Optimization: Introducing polyethylene glycol (PEG) spacers to improve bioavailability .
Preclinical Development
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Pharmacokinetics: Assess oral bioavailability and plasma half-life in rodent models.
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Toxicology: Evaluate hepatotoxicity risks associated with chronic TZD exposure .
Combination Therapies
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